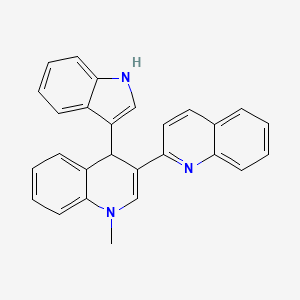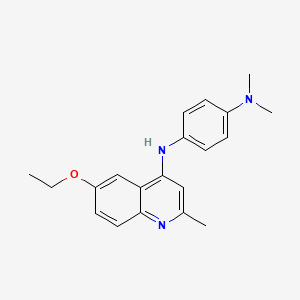![molecular formula C29H29N3O2 B10795953 (2Z)-3-(1H-1,3-Benzodiazol-2-YL)-6-hexyl-2-[(2-methylphenyl)imino]-2H-chromen-7-OL](/img/structure/B10795953.png)
(2Z)-3-(1H-1,3-Benzodiazol-2-YL)-6-hexyl-2-[(2-methylphenyl)imino]-2H-chromen-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV666597 is a compound included in the Malaria Box collection, which consists of 400 chemically diverse small molecules with documented potency against malaria parasite growth . This compound has shown significant potential in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria .
Chemical Reactions Analysis
MMV666597 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
MMV666597 has been extensively studied for its potential in treating malaria. It has shown efficacy in inhibiting the growth of Plasmodium falciparum and Toxoplasma gondii, another parasite responsible for toxoplasmosis . The compound’s ability to interfere with apicoplast segregation during parasite cell division makes it a promising candidate for further drug development .
Mechanism of Action
The exact mechanism of action of MMV666597 is not fully understood. it is believed to interfere with the apicoplast, an essential organelle in Plasmodium falciparum, disrupting its function and leading to the parasite’s death . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
MMV666597 can be compared with other compounds in the Malaria Box collection, such as MMV665882 and MMV667491 . These compounds also exhibit potent antimalarial activity but may differ in their specific modes of action and efficacy. MMV666597’s unique ability to interfere with apicoplast segregation sets it apart from other similar compounds .
Conclusion
MMV666597 is a promising compound with significant potential in the treatment of malaria. Its unique mechanism of action and efficacy against Plasmodium falciparum make it a valuable candidate for further research and development. Continued studies on its preparation methods, chemical reactions, and scientific applications will provide deeper insights into its potential as an antimalarial agent.
Properties
Molecular Formula |
C29H29N3O2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methylphenyl)iminochromen-7-ol |
InChI |
InChI=1S/C29H29N3O2/c1-3-4-5-6-12-20-16-21-17-22(28-30-24-14-9-10-15-25(24)31-28)29(34-27(21)18-26(20)33)32-23-13-8-7-11-19(23)2/h7-11,13-18,33H,3-6,12H2,1-2H3,(H,30,31) |
InChI Key |
DGBJSVJYBSICRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=CC=C3C)O2)C4=NC5=CC=CC=C5N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-2-{[4-(4-chlorobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10795881.png)

![5-[({2-[(7-chloroquinolin-4-yl)amino]ethyl}amino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10795905.png)

![5-[(2,4-Dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10795911.png)
![4,9-dimethyl-8-[(4-methylphenyl)carbonyl]-2H-furo[2,3-h]chromen-2-one](/img/structure/B10795926.png)


![2-[2-[(12S,19S,26E,29R)-26-ethylidene-29-[(1S)-1-hydroxyethyl]-12-[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10795939.png)
![N-[2-[[1-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10795941.png)
![7-(3,4-dimethoxyphenyl)-9-[3-(1H-imidazol-1-yl)propyl]-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-8-imine](/img/structure/B10795946.png)

![N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-YL)methyl]-2-phenylacetamide](/img/structure/B10795971.png)
